2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-14-11(17-13-7-3-4-8-19(13)14)9-21-15-18-10-5-1-2-6-12(10)20-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSYFRIYFPVIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(N4C=CC=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrN₃OS |
| Molecular Weight | 360.23 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| LogP | 4.95 |
Structural Features
The compound features a unique combination of imidazo[1,2-a]pyridine and benzo[d]oxazole moieties, which contributes to its diverse biological activities. The presence of the bromine atom on the imidazo ring enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including compounds similar to This compound , exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that certain derivatives displayed selective antibacterial effects against Gram-positive bacteria while showing limited activity against Gram-negative strains .
Case Study: Antibacterial Screening
A screening of 41 benzoxazole derivatives revealed that only a few exhibited significant antibacterial activity. For instance:
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| Compound A | 10 | >100 |
| Compound B | 5 | 50 |
| Compound C | 20 | >100 |
This highlights the selective nature of these compounds, suggesting that structural modifications can significantly influence their activity .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been explored extensively. Studies have shown that certain compounds can induce cytotoxic effects in various cancer cell lines, including breast, lung, and colorectal cancers .
Case Study: Cytotoxic Effects
A specific study evaluated the cytotoxicity of several benzoxazole derivatives against different cancer cell lines:
| Cell Line | Compound A IC₅₀ (µM) | Compound B IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | 15 | 30 |
| A549 (Lung) | 25 | 20 |
| HCT116 (Colorectal) | 10 | 35 |
These results indicate that structural variations can lead to significant differences in anticancer efficacy .
The mechanism by which This compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The bromine atom may enhance binding affinity to target sites, thereby modulating biological responses.
Comparison with Similar Compounds
2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- Structure : Imidazo[2,1-b]oxazole core with a 3-bromophenyl substituent.
- Synthesis : Likely involves cyclization or cross-coupling reactions (exact method unspecified) .
- Applications : Patented for use in organic electroluminescent devices, highlighting its electronic properties .
- Key Difference : The bromine is on a phenyl ring rather than the imidazoheterocycle, reducing conjugation with the heteroaromatic system compared to the target compound.
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
2-(Benzylthio)benzo[d]oxazole (3ba)
- Structure: Benzo[d]oxazole with a benzylthio substituent (C14H11NOS2, MW: 289.37).
- Synthesis : Eco-friendly KOH-mediated coupling of 2-mercaptobenzooxazole with benzyl halides .
- Bioactivity : Exhibits antifungal activity against Botrytis cinerea and Fusarium oxysporum, outperforming the commercial fungicide Captan .
- Comparison : The benzyl group enhances lipophilicity, whereas the target compound’s imidazo[1,2-a]pyridine moiety may offer superior target specificity.
Triazinoindole-Benzoxazole Hybrid (VI)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
